4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butyl and cyclohexanecarboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of Cyclohexanecarboxamide: The cyclohexanecarboxamide moiety can be formed through the reaction of cyclohexanecarboxylic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiadiazole ring or the cyclohexanecarboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the butyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halides, bases, acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Thiadiazole derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in agriculture, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(4-methoxybenzyl)cyclohexanecarboxamide
- 4-butyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
- 4-butyl-N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Uniqueness
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the methylthio group on the thiadiazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQGQYABDIVTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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